2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine

Fragment-based drug discovery Physicochemical profiling Scaffold selection

2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine (CAS 387867-57-4) is a conformationally rigid, nitrogen-rich fragment (MW 145.16, LogP 1.13, 0 rotatable bonds) optimized for fragment-based drug discovery. Its unique pyrido[1,2-d][1,2,4]triazine core offers a bidentate N2–N4 chelation pocket distinct from pyrimidine or 1,3,5-triazine ligands, while the methano bridge enables stereochemical control. The 1,2,4-triazine ring serves as a precursor for air-stable Blatter-type radicals used in molecular magnetic materials. Ideal for medicinal chemistry and materials science programs requiring high ligand efficiency and predictable reactivity toward carbon nucleophiles.

Molecular Formula C8H7N3
Molecular Weight 145.16 g/mol
CAS No. 387867-57-4
Cat. No. B12589022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine
CAS387867-57-4
Molecular FormulaC8H7N3
Molecular Weight145.16 g/mol
Structural Identifiers
SMILESC1C2=CC=C1N3C2=CNN=C3
InChIInChI=1S/C8H7N3/c1-2-7-3-6(1)8-4-9-10-5-11(7)8/h1-2,4-5,9H,3H2
InChIKeyJQAKIMPKSIPQKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine (CAS 387867-57-4) – Core Identity and Scaffold Classification for Research Procurement


2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine (CAS 387867-57-4) is a fused tricyclic heterocycle with molecular formula C₈H₇N₃ and a molecular weight of 145.16 g/mol . The compound features a unique 2,4,5-triazatricyclo[6.2.1.0²,⁷]undeca-1(10),3,6,8-tetraene core, comprising a pyridine ring fused to a 1,2,4-triazine ring with a methano bridge across positions 6 and 9 . This architecture creates a conformationally constrained, nitrogen-rich scaffold (three nitrogen atoms) with a computed polar surface area (PSA) of 33.09 Ų and a LogP of 1.13, placing it in a favorable physicochemical space for fragment-based drug discovery and metal-coordination chemistry applications .

Why In-Class Substitution of 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine Is Not Straightforward for Discovery Programs


The 2H-6,9-methanopyrido[1,2-d][1,2,4]triazine scaffold occupies a distinct chemical space that is not readily interchangeable with other pyrido-fused triazines or methano-bridged heterocycles. The specific fusion pattern (pyrido[1,2-d] rather than pyrido[2,3-e] or pyrido[3,2-e]) alters both the electronic distribution across the π-system and the spatial orientation of the nitrogen lone pairs, which directly impacts metal-chelation geometry, hydrogen-bonding capacity, and molecular recognition [1]. The methano bridge imposes significant conformational rigidity, restricting the torsional freedom present in non-bridged pyrido-triazine analogs [2]. Furthermore, the 1,2,4-triazine tautomeric equilibrium (2H-form) influences both reactivity toward nucleophiles and the compound's redox behavior—properties that differ markedly from 1,3,5-triazine congeners and from pyrimidine-containing methano-bridged analogs such as 2H-6,9-methanopyrido[1,2-a]pyrimidine (CAS 321673-18-1) [3]. This combination of regioisomeric, conformational, and electronic factors means that substituting this scaffold with a structurally similar but electronically distinct analog can lead to fundamentally different biological or materials performance.

Quantitative Differentiation Evidence for 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine (387867-57-4) vs. Closest Structural Analogs


Physicochemical Signature Comparison: 387867-57-4 vs. 2H-6,9-Methanopyrido[1,2-a]pyrimidine (321673-18-1)

The replacement of a triazine ring (three nitrogen atoms) with a pyrimidine ring (two nitrogen atoms, different arrangement) in the methano-bridged pyrido-fused scaffold produces a measurable shift in key drug-likeness parameters . Specifically, the target compound 387867-57-4 has a computed LogP of 1.13 and PSA of 33.09 Ų, while the pyrimidine analog 321673-18-1 (C₈H₈N₂, MW 132.16) carries one fewer hydrogen-bond acceptor and exhibits a different PSA/LogP balance [1]. The additional nitrogen in the triazine ring of 387867-57-4 provides an extra hydrogen-bond acceptor site and a distinct metal-coordination geometry (1,2,4-triazine N2/N4 chelation motif vs. pyrimidine N1/N3 motif) [2].

Fragment-based drug discovery Physicochemical profiling Scaffold selection

Redox Behavior: Triazine-Containing Methano-Bridged Scaffold vs. Non-Triazine Methano-Bridged Heterocycles

Pyrido-fused 1,2,4-triazines are established precursors to air-stable Blatter-type organic radicals, with the triazine ring serving as the spin-bearing unit [1]. The target compound 387867-57-4 contains the requisite 1,2,4-triazine substructure capable of forming a stable radical upon one-electron reduction or hydride abstraction, a property absent in methano-bridged analogs bearing pyrimidine, imidazole, or pyrazole rings . The 2H-tautomeric form of 387867-57-4, with its NH group at position 2, is the direct precursor to the corresponding triazinyl radical, a species of interest in molecular magnetism and conductive materials [2].

Organic radical chemistry Redox-active materials EPR spectroscopy

Nucleophilic Reactivity Profile: Pyrido[1,2-d][1,2,4]triazine vs. Pyrido[3,2-e][1,2,4]triazine Regioisomers

The position of the pyridine nitrogen relative to the triazine ring critically controls reactivity toward nucleophiles. Pyrido-as-triazines bearing a pyridinic nitrogen at the β-position (as in the pyrido[1,2-d] fusion of 387867-57-4) exhibit remarkable reactivity toward carbon nucleophiles, comparable only to the pteridine series [1]. This is contrasted with pyrido[3,2-e]-as-triazines, where the nitrogen position leads to different σ-adduct stability [2]. The methano bridge in 387867-57-4 further modulates this reactivity by constraining the ring geometry, potentially altering the kinetics of nucleophilic attack relative to non-bridged pyrido[1,2-d]triazines [3].

Synthetic methodology Nucleophilic addition Regioselectivity

Metal-Coordination Geometry: 1,2,4-Triazine N2/N4 Chelation vs. 1,3,5-Triazine or Pyrimidine Motifs

The 1,2,4-triazine ring in 387867-57-4 presents a unique N2–N4 bidentate chelation pocket that is geometrically and electronically distinct from the N1–N3 motif of pyrimidines or the symmetric 1,3,5-triazine coordination mode [1]. This difference translates into altered metal-binding affinities and complex geometries. Platinum(II) complexes of 2-pyridyl-1,2,4-triazine derivatives have demonstrated potent anti-HIV activity, a property not observed with corresponding pyrimidine-based ligands [2]. Although 387867-57-4 itself lacks the 2-pyridyl substituent present in the reported bioactive Pt complexes, it provides the core triazine chelation unit and can serve as a precursor for synthesizing substituted derivatives with tailored metal-binding properties .

Coordination chemistry Metal-organic frameworks Catalyst design

Conformational Rigidity and 3D Shape: Methano-Bridged vs. Non-Bridged Pyrido-Triazine Scaffolds

The methano bridge (CH₂ linker between positions 6 and 9) in 387867-57-4 locks the tricyclic system into a rigid, bowl-shaped conformation, eliminating the conformational flexibility present in non-bridged pyrido[1,2-d]triazines . This rigidity reduces the entropic penalty upon target binding and provides a well-defined 3D pharmacophore. The SMILES string C1=NNC=C2C3=CC=C(C3)N12 confirms the bridged connectivity, which is absent in flexible pyrido-triazine analogs such as unsubstituted pyrido[2,3-e][1,2,4]triazine [1]. The constrained geometry also influences the spatial orientation of the triazine NH group (position 2), which serves as both a hydrogen-bond donor and a site for further derivatization .

Conformational analysis Structure-based drug design Scaffold diversity

Fragment Library Suitability: Physicochemical Profile Benchmarking Against Fragment-Based Drug Discovery (FBDD) Criteria

The target compound 387867-57-4 (MW = 145.16, LogP = 1.13, PSA = 33.09 Ų) falls within the established 'rule of three' (RO3) guidelines for fragment-based screening (MW ≤ 300, LogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) [1]. Compared to other methano-bridged heterocycles in the same MW range, 387867-57-4 offers a higher nitrogen content (3 nitrogen atoms; N/C ratio = 0.375) than the pyrimidine analog 321673-18-1 (2 nitrogen atoms; N/C ratio = 0.25), providing greater hydrogen-bonding capacity and metal-coordination potential within a similarly compact framework . This high nitrogen density in a low-MW scaffold is advantageous for fragment elaboration strategies where maximizing binding interactions per unit of molecular weight is critical [2].

Fragment-based drug discovery Lead-like properties Library design

Optimal Research and Industrial Application Scenarios for 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine (387867-57-4)


Fragment-Based Drug Discovery: Ultra-Low-MW, Nitrogen-Rich Starting Point for Kinase or PDE Inhibitor Programs

With MW = 145.16, LogP = 1.13, and three hydrogen-bond acceptor nitrogens in a rigid methano-bridged scaffold, 387867-57-4 is ideally suited as a fragment hit starting point for medicinal chemistry programs targeting ATP-binding pockets of kinases or phosphodiesterases, where nitrogen-rich heterocycles engage the hinge region via hydrogen bonding [1]. The 1,2,4-triazine core is a recognized pharmacophore in multiple kinase inhibitor programs, including pan-FGFR inhibitors and PI3K clinical candidates such as AMG 511 [2]. Its conformational rigidity (0 rotatable bonds) minimizes entropic penalties, potentially enabling higher ligand efficiency (LE) and lipophilic ligand efficiency (LLE) compared to flexible fragments of similar MW [3].

Organic Radical and Molecular Magnetism Research: Blatter-Type Radical Precursor

The 1,2,4-triazine ring in 387867-57-4 is the essential structural prerequisite for generating air- and moisture-stable Blatter-type triazinyl radicals upon oxidation or hydride abstraction [1]. These radicals are actively investigated as building blocks for molecular magnetic materials, spin labels, and conductive organic materials [2]. The pyrido-fused variant offers extended π-conjugation and additional coordination sites compared to simple benzotriazinyl radicals, potentially modulating magnetic exchange coupling and solid-state packing [3]. Researchers in molecular magnetism should prioritize this scaffold over non-triazine methano-bridged analogs that cannot access this radical chemistry.

Coordination Chemistry and Metal-Based Therapeutics: Triazine Chelation Scaffold

The N2–N4 bidentate chelation pocket of the 1,2,4-triazine ring in 387867-57-4 provides a metal-binding geometry distinct from pyrimidine or 1,3,5-triazine ligands [1]. Platinum(II) complexes of 2-pyridyl-1,2,4-triazine derivatives have demonstrated potent anti-HIV activity with low host-cell toxicity, establishing this chelation motif as a viable platform for metallodrug design [2]. While 387867-57-4 lacks the 2-pyridyl substituent present in the most active reported complexes, it serves as a core scaffold for synthesizing substituted derivatives (via the NH at position 2 or via electrophilic substitution on the pyridine ring) to tune metal-binding affinity, redox potential, and biological activity [3].

Synthetic Methodology Development: Regioselective Nucleophilic Functionalization Platform

The pyrido[1,2-d]triazine fusion pattern with a β-pyridinic nitrogen position confers a distinct, predictable reactivity toward carbon nucleophiles, characterized by well-defined σ-adduct formation observable by NMR [1]. This reactivity profile makes 387867-57-4 a valuable substrate for developing regioselective C–C bond-forming methodologies or for preparing libraries of C-substituted derivatives [2]. The methano bridge adds an additional element of stereochemical control, potentially enabling diastereoselective additions not possible with non-bridged pyrido-triazines [3].

Quote Request

Request a Quote for 2H-6,9-Methanopyrido[1,2-d][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.